molecular formula C11H8FNO2 B13600613 Methyl8-fluoroquinoline-5-carboxylate

Methyl8-fluoroquinoline-5-carboxylate

Cat. No.: B13600613
M. Wt: 205.18 g/mol
InChI Key: HIUHYZFKGAIZLS-UHFFFAOYSA-N
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Description

Methyl 8-fluoroquinoline-5-carboxylate is a heterocyclic organic compound that belongs to the quinoline family. It contains a quinoline ring fused to a fluorine atom, a methyl group, and a carboxylic acid group at different positions. This compound has gained significant attention in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-fluoroquinoline-5-carboxylate typically involves the reaction of 8-fluoroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for methyl 8-fluoroquinoline-5-carboxylate often involve large-scale synthesis using automated reactors. The process includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-fluoroquinoline-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-5-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol group.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoline-5-carboxylic acid derivatives.

    Reduction: Quinoline-5-methanol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagent used.

Scientific Research Applications

Methyl 8-fluoroquinoline-5-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its quinoline structure.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 8-fluoroquinoline-5-carboxylate involves its interaction with bacterial enzymes such as DNA gyrase and DNA topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The compound stabilizes the enzyme-DNA complex, leading to the cleavage of both DNA strands and ultimately causing bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: A well-known fluoroquinolone antibiotic with a similar quinoline structure.

    Norfloxacin: Another fluoroquinolone with comparable antibacterial properties.

    Ofloxacin: A fluoroquinolone used to treat various bacterial infections.

Uniqueness

Methyl 8-fluoroquinoline-5-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

methyl 8-fluoroquinoline-5-carboxylate

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)8-4-5-9(12)10-7(8)3-2-6-13-10/h2-6H,1H3

InChI Key

HIUHYZFKGAIZLS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC=NC2=C(C=C1)F

Origin of Product

United States

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